Technical Whitepaper: Chemical Structure, Mechanistic Utility, and Synthesis of 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one
Technical Whitepaper: Chemical Structure, Mechanistic Utility, and Synthesis of 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
In the modern landscape of fragment-based drug discovery (FBDD) and targeted therapeutics, escaping "flatland" (planar, sp2-heavy molecules) is a critical objective to improve clinical success rates. 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one (CAS: 2228237-46-3)[1] has emerged as a highly versatile, sp3-enriched bifunctional scaffold. By combining the metabolic stability of a lactam (piperazin-2-one) with the conformational flexibility and basicity of a pyrrolidine ring, this building block serves as an optimal vector for designing highly selective kinase inhibitors, GPCR antagonists, and mutant enzyme inhibitors.
This guide provides a comprehensive analysis of its physicochemical properties, pharmacological utility, and a self-validating synthetic protocol grounded in causality.
Structural & Physicochemical Profiling
The architectural advantage of 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one lies in its high fraction of sp3-hybridized carbons (
Quantitative Data Summary
| Property | Value | Implication for Drug Design |
| Chemical Name | 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one | Standardized IUPAC nomenclature. |
| CAS Registry Number | 2228237-46-3 | Unique identifier for sourcing[1]. |
| Molecular Formula | C9H17N3O | Low molecular weight fragment. |
| Molecular Weight | 183.25 g/mol | Highly efficient ligand efficiency (LE). |
| Topological Polar Surface Area | ~44.3 Ų | Excellent for CNS and cellular penetration. |
| H-Bond Donors / Acceptors | 2 / 3 | Favorable for target protein interactions. |
| Rotatable Bonds | 2 | Balances flexibility with entropic penalty. |
| Fraction sp3 ( | 0.89 | Superior 3D spatial coverage. |
Mechanistic Utility in Drug Design
The structural features of this scaffold have been heavily leveraged in the development of targeted therapies, specifically where precise spatial geometry is required to fit deep binding pockets.
CCR2 Antagonism & Inflammation
The piperazin-2-one motif is a well-documented pharmacophore in the design of CC chemokine receptor 2 (CCR2) antagonists[2]. CCR2 is a GPCR responsible for mediating monocyte chemotaxis via the MCP-1 (CCL2) ligand. By utilizing the pyrrolidine ring to anchor into the acidic residues of the CCR2 allosteric pocket, derivatives of this scaffold prevent the activation of the
Fig 1: MCP-1/CCR2 signaling pathway disrupted by piperazin-2-one derived antagonists.
Mutant IDH1 Inhibition in Oncology
Beyond GPCRs, the piperazin-2-one scaffold has been successfully incorporated into inhibitors targeting mutant isocitrate dehydrogenase 1 (mIDH1), a key oncogenic driver in gliomas and acute myeloid leukemia (AML)[3]. The lactam core provides critical hydrogen bonding to the enzyme's active site, while the sp3-rich pyrrolidine linker navigates steric congestion, orienting the molecule perpendicularly to maximize binding affinity[3].
Synthetic Methodology & Experimental Protocols
The synthesis of 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one relies on a highly efficient, two-step sequence: a reductive amination followed by an acidic deprotection. The protocol below is designed as a self-validating system , ensuring that each step is mechanistically sound and analytically verifiable.
Step-by-Step Protocol
Step 1: Imine Formation and Reductive Amination
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Reagents: Combine tert-butyl 3-formylpyrrolidine-1-carboxylate (1.0 eq) and piperazin-2-one (1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M).
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Catalysis: Add glacial acetic acid (1.5 eq).
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Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the secondary amine of piperazin-2-one. It subsequently protonates the resulting imine to form a highly reactive iminium ion[4].
-
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Reduction: After stirring for 1 hour at room temperature, add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.
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Causality: NaBH(OAc)3 is explicitly chosen over NaBH4. The electron-withdrawing acetoxy ligands reduce the hydridic character of the boron, making it a mild reagent that selectively reduces the protonated iminium ion without prematurely reducing the unreacted aldehyde[5].
-
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Self-Validating Checkpoint: Monitor via LC-MS. The reaction is complete when the aldehyde peak disappears and the Boc-protected intermediate mass (
) emerges.
Step 2: Boc Deprotection
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Cleavage: Concentrate the organic layer and redissolve the crude intermediate in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir for 2 hours at room temperature.
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Causality: TFA provides the precise acidity required to protonate the tert-butyl carbamate. This leads to the expulsion of isobutylene and carbon dioxide gas (Le Chatelier's principle drives the reaction forward) while leaving the robust lactam ring of the piperazin-2-one completely intact[2].
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Workup: Concentrate in vacuo, neutralize with saturated NaHCO3, and extract with a polar organic solvent (e.g., 10% MeOH in DCM) to isolate the free base.
Synthetic Workflow Visualization
Fig 2: Step-by-step synthetic workflow for 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one.
Analytical Validation
To ensure absolute scientific integrity, the final compound must be validated using the following parameters:
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LC-MS (ESI+): Expected molecular ion peak at
184.2 ( ). -
1H NMR (400 MHz, DMSO-d6): Look for the characteristic broad singlet of the lactam N-H at ~7.8 ppm, and the distinct multiplet of the pyrrolidine alpha-protons between 2.8–3.2 ppm, confirming the successful removal of the Boc protecting group (absence of the massive 9H singlet at 1.4 ppm)[3].
References
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ChemSrc Database - CAS 2228237-46-3: 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one Properties. Source: ChemSrc. 1
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Heterocyclic compounds as ccr2b antagonists (WO2006067401A1). Source: Google Patents. 2
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Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. Source: National Institutes of Health (NIH) / PMC.3
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(S)-3-Methylpiperazin-2-one Protocol (Reductive Amination Context). Source: Benchchem. 4
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Discovery of Fragment-Based Inhibitors of SARS-CoV‑2 PLPro. Source: National Institutes of Health (NIH) / PMC. 5
Sources
- 1. 2228237-46-3_CAS号:2228237-46-3_3-Methyl-3-[(4-methyloxan-4-yl)oxy]azetidine - 化源网 [chemsrc.com]
- 2. WO2006067401A1 - Heterocyclic compounds as ccr2b antagonists - Google Patents [patents.google.com]
- 3. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 5. Discovery of Fragment-Based Inhibitors of SARS-CoV‑2 PLPro - PMC [pmc.ncbi.nlm.nih.gov]
